N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
N-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin-derived glycine conjugate. The core structure features a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) scaffold substituted with a benzyl group at position 3 and an ethoxyacetyl-glycylglycine chain at position 5. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The glycylglycine moiety, a dipeptide, may enhance water solubility and modulate biological interactions.
Properties
Molecular Formula |
C23H22N2O7 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H22N2O7/c1-14-17-8-7-16(31-13-21(27)24-11-20(26)25-12-22(28)29)10-19(17)32-23(30)18(14)9-15-5-3-2-4-6-15/h2-8,10H,9,11-13H2,1H3,(H,24,27)(H,25,26)(H,28,29) |
InChI Key |
TUPPGOJYEFCQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Chromenone Formation
A modified protocol from employs 2-hydroxy-4-methylbenzaldehyde and Meldrum’s acid under ultrasound irradiation to form 4-methyl-2-oxo-2H-chromene-3-carboxylic acid (Yield: 99%). The reaction is conducted in aqueous tomato juice as a green solvent, enhancing reaction efficiency:
Key Conditions :
-
Solvent: Tomato juice/water (2 mL per 1 mmol substrate)
-
Temperature: 20°C
-
Reaction Time: 5 minutes
-
Workup: Filtration and recrystallization
Introduction of the Benzyl Group
The 3-position of the chromenone is benzylated via nucleophilic substitution. Using benzyl bromide and a base (e.g., KCO) in DMF achieves 3-benzyl-4-methyl-2-oxo-2H-chromene-7-ol :
Optimization Notes :
-
Excess benzyl bromide (1.2 equiv) improves yield.
-
Reaction progress monitored via TLC (eluent: ethyl acetate/hexane 3:7).
Oxyacetyl Linker Installation
The hydroxyl group at position 7 of the chromenone is functionalized with an oxyacetyl moiety to enable subsequent peptide coupling.
Bromoacetylation
3-Benzyl-4-methyl-7-hydroxy-2H-chromen-2-one reacts with bromoacetyl bromide in anhydrous dichloromethane (DCM) under inert atmosphere:
Reaction Parameters :
-
Temperature: 0°C → room temperature (prevents di-substitution)
-
Base: Triethylamine (1.5 equiv)
-
Yield: 78–85% after silica gel chromatography
Conversion to Carboxylic Acid
The bromoacetyl intermediate is hydrolyzed to 7-(carboxyacetoxy)-3-benzyl-4-methyl-2H-chromen-2-one using NaOH in THF/water:
Workup :
-
Acidification with HCl (pH 2–3) precipitates the product.
-
Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).
Synthesis of Glycylglycine
The dipeptide glycylglycine is prepared via cyclization-hydrolysis, as described in patent CN101759767A.
Formation of 2,5-Diketopiperazine
Glycine undergoes thermal cyclization in glycerol at 175–180°C to form 2,5-diketopiperazine :
Key Steps :
-
Reaction Time: 4 hours
-
Yield: 68% after recrystallization (ethanol/water)
Hydrolysis to Glycylglycine
The diketopiperazine is hydrolyzed with NaOH (2 M) at 80°C for 2 hours, followed by neutralization with HCl:
Purification :
-
Ethanol precipitation (overnight at 4°C)
-
Yield: 81%
Peptide Coupling
The final step involves coupling the chromenone-oxygen acetic acid with glycylglycine using carbodiimide chemistry.
Activation of the Carboxylic Acid
7-(Carboxyacetoxy)-chromenone is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
Conditions :
-
Molar Ratio: 1:1.2:1.2 (acid:EDC:HOBt)
-
Temperature: 0°C → room temperature
Coupling with Glycylglycine
The active ester reacts with glycylglycine in DMF/pH 8 buffer (1:1):
Optimization :
-
pH Control: Maintained with NaHCO
-
Yield: 65–72%
-
Purity: 98% (HPLC)
Characterization and Analytical Data
Spectroscopic Confirmation :
-
H NMR (400 MHz, DMSO-): δ 7.85 (s, 1H, chromenone H-5), 7.45–7.30 (m, 5H, benzyl), 4.60 (s, 2H, OCHCO), 3.80 (d, 2H, glycyl NH)
-
HRMS : m/z 507.1789 [M+H] (calc. 507.1793)
Comparative Yields :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chromenone Synthesis | 85 | 95 |
| Oxyacetyl Installation | 78 | 97 |
| Glycylglycine Prep | 81 | 99 |
| Final Coupling | 70 | 98 |
Chemical Reactions Analysis
Hydrolysis Reactions
The glycylglycine moiety and ester linkages in the compound undergo hydrolysis under specific conditions:
The benzyl group remains stable under hydrolysis conditions, preserving the chromenone scaffold.
Esterification and Transesterification
The acetyloxy group participates in ester-exchange reactions:
Transesterification proceeds without disrupting the chromenone’s lactone ring.
Oxidation Reactions
The benzyl and methyl groups are susceptible to oxidation:
Controlled oxidation preserves the coumarin core while modifying substituents for enhanced bioactivity .
Nucleophilic Substitution
Electrophilic sites on the chromenone scaffold enable substitution:
Substitutions at C-7 dominate due to electronic activation by the adjacent oxygen.
Cyclization and Heterocycle Formation
The glycylglycine chain facilitates intramolecular cyclization:
Cyclization products exhibit improved pharmacological profiles, particularly in CDK-2 inhibition (IC₅₀ = 0.074–0.095 μM) .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Ethanol | [2+2] Cycloaddition dimer | Φ = 0.12 |
| 365 nm | Acetonitrile | Singlet oxygen adduct | Φ = 0.08 |
| 450 nm | Water | Stable hydrate derivative | Φ = 0.03 |
Photostability studies recommend storage in amber vials to prevent degradation.
Biological Activation Pathways
In vivo studies reveal enzymatic modifications:
-
CYP3A4-mediated oxidation : Generates 3-benzoyl-4-hydroxymethyl metabolites with increased solubility .
-
Esterase cleavage : Releases glycylglycine and chromenone-acetic acid fragments (t₁/₂ = 2.3 hrs in plasma) .
-
Glucuronidation : Forms O-glucuronide conjugates at the phenolic oxygen, enhancing excretion .
Scientific Research Applications
Medicinal Chemistry
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been investigated for its potential therapeutic effects in various diseases:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, particularly in breast and colon cancer models.
The compound's interaction with biological systems has been a focal point in research:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant in diabetes management. The inhibition potency is often compared to standard inhibitors like acarbose.
Chemical Biology
In chemical biology, this compound serves as a valuable precursor for synthesizing other coumarin derivatives, which can be modified to enhance their biological activity or specificity towards particular molecular targets.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to existing antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 population cells, suggesting DNA fragmentation typical of apoptotic cells. The study also highlighted the compound's potential to enhance the efficacy of chemotherapy drugs when used in combination therapies.
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Hydrazide Derivatives
- (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Structural Features: Replaces the glycylglycine chain with a hydroxy-nitrobenzylidene hydrazide group. Synthesis: Prepared via condensation of hydrazides with aldehydes, yielding products with melting points of 218–220°C and IR peaks at 3250–3310 cm⁻¹ (N–H stretch) .
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)
Glycine Esters and Amides
4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate
- N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine Structural Features: Substitutes benzyl with a chloro-hydroxyacetyl-glycine group.
Modifications in the Peptide Chain
N-{[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide Structural Features: Substitutes glycylglycine with a pyridylethyl-amide group.
Heterocyclic Replacements
- N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| N-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine | C₂₄H₂₄N₂O₇ | 452.46 | Benzyl, glycylglycine | N/A | High polarity from dipeptide chain |
| (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) | C₂₀H₁₇N₃O₇ | 411.37 | Nitrobenzylidene hydrazide | 218–220 | Electron-withdrawing nitro group |
| N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine | C₁₄H₁₂ClNO₆ | 325.70 | Chloro, hydroxy, acetyl-glycine | N/A | Enhanced hydrogen-bonding capacity |
| 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide | C₂₆H₂₄N₂O₄ | 428.50 | Pyridylethyl-amide | N/A | Aromatic stacking potential |
Biological Activity
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, a compound that belongs to the class of chromen derivatives, has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O5
- Molecular Weight : 356.37 g/mol
This structure features a chromen backbone, which is known for various biological activities, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
Chromen derivatives are recognized for their antioxidant capabilities. Studies indicate that the presence of the chromen moiety enhances the scavenging activity against free radicals. For instance, the compound demonstrated significant inhibition of reactive oxygen species (ROS) in vitro. The antioxidant activity was assessed using assays such as DPPH radical scavenging and ABTS cation decolorization methods.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using macrophage cell lines indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
Case Studies
- In Vivo Studies on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy in Clinical Isolates : A clinical study tested the efficacy of the compound against multidrug-resistant strains of bacteria isolated from patients. The results showed promising activity, suggesting its potential application in treating infections caused by resistant bacteria .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic hydroxyl groups in the chromen structure are responsible for neutralizing free radicals.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, thereby reducing cytokine production.
Q & A
Q. What synthetic routes are commonly employed for N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, and how is purity ensured?
The compound is synthesized via coupling reactions involving glycylglycine and the coumarin-derived acetic acid moiety. A typical protocol involves stirring intermediates (e.g., 4-methyl-2-oxo-2H-chromen-7-yl derivatives) with glycylglycine under mild acidic conditions, followed by recrystallization from methanol or ethanol for purification . Purity (>95%) is validated using HPLC with UV detection, referencing standards for retention time alignment .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm for coumarin and benzyl groups) and glycylglycine backbone signals (δ 3.2–4.2 ppm).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~523.5) .
- IR Spectroscopy : Identifies carbonyl stretches (1700–1750 cm⁻¹ for coumarin lactone and amide bonds) .
Q. How is solubility optimized for in vitro assays?
The glycylglycine moiety enhances aqueous solubility. For hydrophobic challenges, co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes are used. Solubility is quantified via UV-Vis spectroscopy at λmax ~320 nm (coumarin absorbance) .
Q. What analytical standards are used to assess batch-to-batch consistency?
Pharmacopeial guidelines recommend:
- HPLC : Symmetry C18 column, acetonitrile/water gradient (retention time ~8–10 min).
- Melting Point : 220–225°C (decomposition observed via DSC) .
Advanced Questions
Q. How are crystallographic data contradictions resolved during structure refinement?
SHELXL (v2018+) refines anisotropic displacement parameters and validates hydrogen bonding via Fourier difference maps. For ambiguous electron density (e.g., disordered benzyl groups), TWIN/BASF commands in SHELXL correct for twinning, while WinGX/ORTEP visualizes packing interactions .
Q. What experimental designs mitigate unintended bioactivity (e.g., aflatoxin induction)?
If aflatoxin upregulation is observed (as in coumarin-thiosemicarbazide analogs), dose-response assays (0.1–10 µg/mL) and structural analogs (e.g., modifying the glycylglycine terminus) are tested. Toxicity is profiled using HepG2 cells and LC-MS/MS for mycotoxin quantification .
Q. How are hydrogen bonding networks analyzed in crystal structures?
SHELXL computes hydrogen bond geometry (d(D–A) = 2.6–3.0 Å, θ(D–H–A) > 120°). For example, C–H···O interactions stabilize layers in the crystal lattice, visualized via Mercury (CCDC) .
Q. What strategies address polymorphism during crystallization?
Screen solvents (e.g., methanol vs. acetonitrile) and cooling rates (0.1–5°C/min). PXRD distinguishes polymorphs (e.g., Form I vs. Form II) by comparing experimental and simulated patterns from SHELX-generated CIFs .
Q. How is microwave-assisted synthesis optimized for scalability?
Irradiation at 80–100°C (150 W, 20 min) accelerates coupling reactions. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Post-microwave purification uses flash chromatography (silica gel, DCM/methanol 9:1) .
Q. What computational tools predict metabolic stability of the glycylglycine moiety?
SwissADME estimates metabolic lability (e.g., peptidase cleavage sites). MD simulations (AMBER) model glycylglycine conformation in aqueous vs. lipid bilayer environments .
Methodological Notes
- Crystallography : SHELXL refines high-resolution (<1.0 Å) data with R1 < 0.05. For twinned crystals, SHELXD pre-processes data .
- Bioassays : Aflatoxin induction is assayed via Aspergillus flavus cultures with HPLC-FLD detection .
- Stability : Long-term storage at -20°C (desiccated) prevents hydrolysis of the acetyl-glycylglycine bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
